ethyl 5-methyl-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-imidazole-2-carboxylate, also known as 5-methyl-1H-imidazole-2-carboxylate ethyl ester, is a type of organic compound used in various scientific research applications. It is an ester of 5-methyl-1H-imidazole-2-carboxylic acid and ethanol, and is a colorless, crystalline solid. Its molecular formula is C7H10N2O2, and its molecular weight is 154.17 g/mol.
Scientific research applications
1. Structural Analysis and Hydrogen Bonding
The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, closely related to ethyl 5-methyl-1H-imidazole-2-carboxylate, leads to a compound that crystallizes as a dihydrate. This process reveals insights into the planar structure of the molecule and its ability to form a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).
2. Inorganic Complex Formation
Research on the ethylation of imidazole derivatives shows that compounds like 1-ethyl-1H-imidazole can be used to form complex inorganic compounds with metals such as copper, revealing potential applications in coordination chemistry and material sciences (Banerjee et al., 2013).
3. Synthesis of Complex Molecules
Studies show the utility of similar compounds in synthesizing complex molecules. For example, ethyl 2,2′-bipyridine-5-carboxylate, related to ethyl 5-methyl-1H-imidazole-2-carboxylate, was used in multi-step syntheses to create bipyridine analogues for potential medicinal applications (Schweifer et al., 2010).
4. Key Intermediate in Pharmaceutical Synthesis
Ethyl 5-methyl-1H-imidazole-2-carboxylate derivatives have been utilized as key intermediates in synthesizing pharmaceuticals like Olmesartan, indicating their significance in drug development processes (Shen Zheng-rong, 2007).
5. Hydrogen-Bonded Supramolecular Structures
Studies on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, similar to ethyl 5-methyl-1H-imidazole-2-carboxylate, have shown their ability to form hydrogen-bonded supramolecular structures. This property is essential for designing new materials and understanding molecular interactions (Costa et al., 2007).
properties
IUPAC Name |
ethyl 5-methyl-1H-imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMTFGNXKTAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648216 | |
Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
40253-44-9 | |
Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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